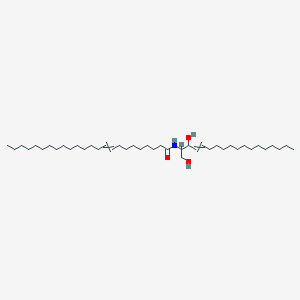
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracos-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracos-9-enamide is a complex organic compound with the molecular formula C42H81NO3 and a molecular weight of 648.097 g/mol This compound is characterized by its long hydrocarbon chains and multiple functional groups, including hydroxyl and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracos-9-enamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Octadecene Backbone: This step involves the synthesis of the octadecene backbone through a series of reactions, including hydrogenation and dehydrogenation.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracos-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the hydrocarbon chains can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracos-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and surfactants.
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracos-9-enamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cell membrane lipids, proteins, and enzymes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracosanamide: Similar structure but with a saturated tetracosane chain.
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)hexacos-9-enamide: Similar structure but with a longer hexacosane chain.
Uniqueness
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracos-9-enamide is unique due to its specific combination of functional groups and hydrocarbon chain length, which confer distinct chemical and biological properties .
Properties
CAS No. |
106140-12-9 |
|---|---|
Molecular Formula |
C42H81NO3 |
Molecular Weight |
648.1 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-9-enamide |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h23-24,35,37,40-41,44-45H,3-22,25-34,36,38-39H2,1-2H3,(H,43,46) |
InChI Key |
AHGBXGUKDIOFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















